Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative. Pyrazoles are a class of five-membered heterocyclic compounds characterized by a ring structure containing three carbon atoms and two adjacent nitrogen atoms. These compounds are widely recognized for their diverse biological activities and have emerged as important building blocks in pharmaceutical and agrochemical research. Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate is specifically investigated as a precursor or intermediate in the synthesis of various biologically active compounds. []
Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. It features an ethyl ester group, an amino group, and a phenyl group attached to a pyrazole ring. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. The compound's molecular formula is , and it has a molecular weight of approximately 231.25 g/mol. Its IUPAC name is ethyl 3-amino-1-phenylpyrazole-4-carboxylate, and it is cataloged under the CAS Registry Number 16078-63-0 .
Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate can be sourced from various chemical suppliers and databases, such as PubChem and the National Institute of Standards and Technology (NIST). It falls under the classification of organic compounds, specifically as a pyrazole derivative. Pyrazoles are known for their diverse biological activities, making them significant in pharmaceutical research .
The synthesis of ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate typically involves several steps:
The reaction conditions are critical for optimizing yield and purity. The use of solvents like ethanol or dichloromethane can enhance solubility and reaction kinetics. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product with high purity .
The molecular structure of ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate consists of:
Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are essential for synthesizing more complex molecules and exploring its reactivity in medicinal chemistry.
The mechanism of action for ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate primarily involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions due to its polar and nonpolar regions. This compound has shown promise in binding to specific enzymes, which may lead to therapeutic effects against certain diseases, such as malaria, by inhibiting dihydroorotate dehydrogenase in Plasmodium falciparum .
The physical properties include:
Relevant chemical properties include:
These properties influence its application in laboratory settings and industrial processes .
Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate has several scientific uses:
The pyrazole core’s therapeutic value stems from its unique physicochemical properties and capacity for structural diversification. Key features include:
Table 1: Electronic and Biological Properties of Pyrazole Core
Property | Description | Biological Relevance |
---|---|---|
Amphotericity | Acts as both acid (N1-H) and base (N2) | Enhances solubility and membrane permeability |
Hydrogen Bonding | N1-H as donor; N2 as acceptor | Facilitates interactions with enzymes/receptors (e.g., kinase ATP sites) |
Tautomeric Equilibria | Prototropic shifts between 1H/2H/3H forms | Adapts binding conformation in variable protein environments |
Dipole Moment | High dipole (~3.5 D) due to electronegativity difference between N atoms | Stabilizes ligand-target complexes through electrostatic interactions |
The 1H tautomer predominates in ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, enabling N1-H to act as a hydrogen bond donor—critical for antimicrobial activity against Haemophilus spp. [3]. Additionally, substitutions at C3 and C5 modulate electron distribution: amino groups at C3 enhance nucleophilicity, while phenyl at C5 extends conjugation, augmenting π-stacking in hydrophobic enzyme pockets [5] [6].
The bioactivity of ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate is governed by synergistic contributions from its substituents:
Participates in condensation reactions to form imines or heterocycles (e.g., imidazopyrazoles), expanding molecular diversity [6].
5-Phenyl Group (-C₆H₅):
Ortho/meta-substituted phenyl derivatives show improved antibiofilm activity against H. influenzae by penetrating lipid bilayers [3].
4-Ethyl Ester (-COOEt):
Table 2: Functional Group Contributions to Bioactivity
Substituent | Key Interactions | Biological Impact |
---|---|---|
3-Amino | H-bonding with Asp/Tyr/Asn; metal coordination | Enhances antibacterial potency (MIC: 0.24–31.25 μg/mL vs. H. influenzae) [3] |
5-Phenyl | π-Stacking; hydrophobic enclosure | Improves anticancer activity (IC₅₀: 0.08–12.07 μM) [5] |
4-Ethoxycarbonyl | Ester hydrolysis (metabolic activation) | Modulates bioavailability; enables prodrug strategies [8] |
Pyrazole chemistry originated in 1883 with Ludwig Knorr’s serendipitous synthesis of antipyrine (analgesic/antipyretic) during quinoline derivative research [6] [9]. This discovery ignited interest in pyrazole pharmacophores:
Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate derivatives exemplify modern applications:
Table 3: Milestones in Pyrazole Drug Development
Year | Development | Therapeutic Application |
---|---|---|
1883 | Knorr synthesizes antipyrine | Analgesic/antipyretic |
1959 | Isolation of 1-pyrazolyl-alanine | First natural pyrazole identified |
1966 | Allopurinol FDA approval | Gout treatment (xanthine oxidase inhibitor) |
1999 | Celecoxib FDA approval | COX-2-selective anti-inflammatory |
2010s | 3-Aminopyrazole-based AT7519 clinical trials | Anticancer (CDK inhibition) [5] |
2023 | Pirtobrutinib (3-aminopyrazole derivative) approved | Anticancer (BTK inhibitor) [5] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: